![molecular formula C24H24N2OS B430402 3-(3-METHYLPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B430402.png)
3-(3-METHYLPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a sulfanyl group and a spiro connection to a cyclohexane ring further adds to its structural complexity.
准备方法
The synthesis of 3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of the quinazoline core, which can be achieved through the condensation of anthranilic acid with formamide. The resulting quinazoline intermediate is then subjected to further reactions to introduce the sulfanyl group and the spiro connection.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has shown potential as an antifungal and antioxidant agent. Studies have demonstrated its ability to inhibit the growth of certain fungal strains and scavenge free radicals, making it a promising candidate for the development of new therapeutic agents .
作用机制
The mechanism of action of 3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming reversible covalent bonds with target proteins.
相似化合物的比较
Similar compounds to 3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include other spiroquinazoline derivatives and spirocyclic compounds. These compounds share structural similarities but differ in the specific substituents and functional groups attached to the core structure. For example, spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one derivatives with different alkyl or aryl groups may exhibit varying biological activities and chemical reactivity.
The uniqueness of 3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific combination of a quinazoline core, a sulfanyl group, and a spiro connection to a cyclohexane ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H24N2OS |
|---|---|
分子量 |
388.5g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H24N2OS/c1-16-8-7-10-18(14-16)26-22(27)20-21(25-23(26)28)19-11-4-3-9-17(19)15-24(20)12-5-2-6-13-24/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,25,28) |
InChI 键 |
KLUIWIHXELTWEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)NC2=S |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


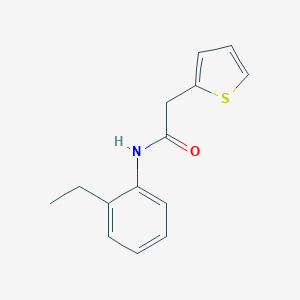
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B430320.png)
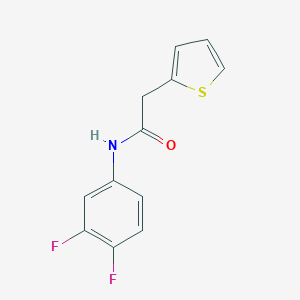
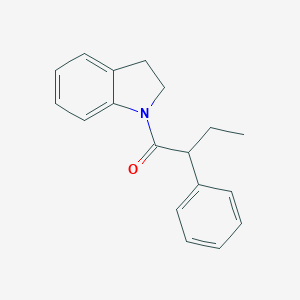
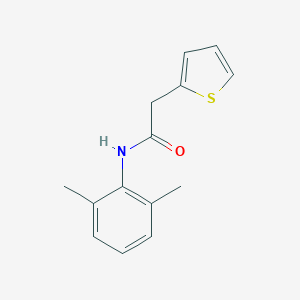
![4-{[(2-hydroxyethyl)imino]methyl}-2-{4-nitrophenyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430325.png)
![2-({[(4,6-Dimethylpyrimidin-2-yl)amino]iminomethyl}amino)phenol](/img/structure/B430328.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430329.png)
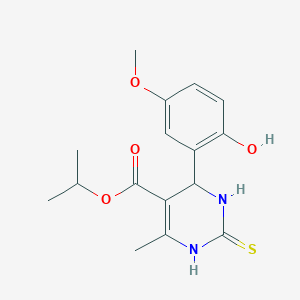
![10-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B430333.png)
![2-(2,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430336.png)
![3-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430338.png)
![1-(2,4-Dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B430339.png)
![1-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430340.png)
